molecular formula C12H9IN4Zn B12579949 9-benzyl-6H-purin-6-ide;iodozinc(1+) CAS No. 185386-75-8

9-benzyl-6H-purin-6-ide;iodozinc(1+)

Cat. No.: B12579949
CAS No.: 185386-75-8
M. Wt: 401.5 g/mol
InChI Key: UZBNQMFAQGYSTR-UHFFFAOYSA-M
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Description

9-benzyl-6H-purin-6-ide;iodozinc(1+) is a chemical compound with the molecular formula C12H9IN4Zn and a molecular weight of 401.51100 g/mol This compound is known for its unique structure, which includes a purine base substituted with a benzyl group and coordinated with an iodozinc ion

Preparation Methods

The synthesis of 9-benzyl-6H-purin-6-ide;iodozinc(1+) typically involves the reaction of 9-benzyl-6H-purine with a zinc iodide source under specific conditions. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-benzyl-6H-purin-6-ide;iodozinc(1+) can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-benzyl-6H-purin-6-ide;iodozinc(1+) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and coordination complexes.

    Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.

    Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 9-benzyl-6H-purin-6-ide;iodozinc(1+) involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in DNA or RNA synthesis, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound’s structure and facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 9-benzyl-6H-purin-6-ide;iodozinc(1+) include other purine derivatives and zinc-coordinated complexes. Some examples are:

The uniqueness of 9-benzyl-6H-purin-6-ide;iodozinc(1+) lies in its specific coordination with the iodozinc ion, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

185386-75-8

Molecular Formula

C12H9IN4Zn

Molecular Weight

401.5 g/mol

IUPAC Name

9-benzyl-6H-purin-6-ide;iodozinc(1+)

InChI

InChI=1S/C12H9N4.HI.Zn/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1

InChI Key

UZBNQMFAQGYSTR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Zn+]I

Origin of Product

United States

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